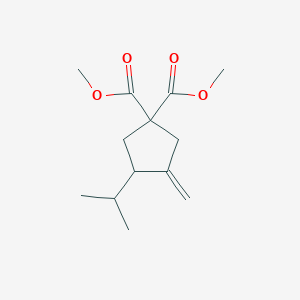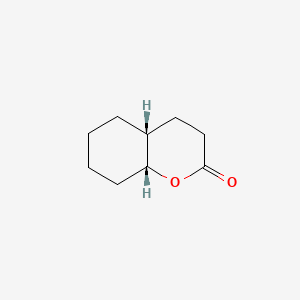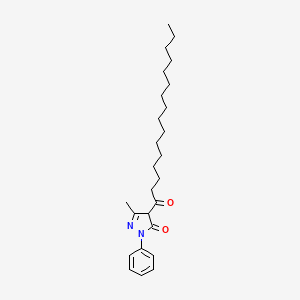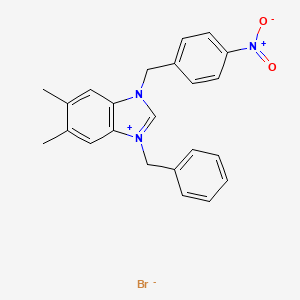![molecular formula C20H15NO B11942886 n-(Benzo[c]phenanthren-3-yl)acetamide CAS No. 4176-47-0](/img/structure/B11942886.png)
n-(Benzo[c]phenanthren-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[c]phenanthren-3-yl)acetamide typically involves the reaction of benzo[c]phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide derivative. The process can be summarized as follows:
Starting Materials: Benzo[c]phenanthrene and acetic anhydride.
Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: Heating the mixture to around 100-150°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The industrial process aims to optimize the reaction conditions to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[c]phenanthren-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]phenanthrene oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
N-(Benzo[c]phenanthren-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Benzo[c]phenanthren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[c]phenanthren-3-yl)acetamide: Unique due to its specific aromatic structure.
Phenanthrene derivatives: Similar in structure but may have different functional groups.
Acetamide derivatives: Share the acetamide functional group but differ in the aromatic backbone.
Uniqueness
This compound stands out due to its specific combination of the benzo[c]phenanthrene backbone and the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
4176-47-0 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-benzo[g]phenanthren-3-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-17-10-11-19-16(12-17)9-8-15-7-6-14-4-2-3-5-18(14)20(15)19/h2-12H,1H3,(H,21,22) |
InChI Key |
GAKRIHUHNGDMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)


![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)







![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
